Cannflavin B

Catalog No.
S580295
CAS No.
76735-58-5
M.F
C21H20O6
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannflavin B

CAS Number

76735-58-5

Product Name

Cannflavin B

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3

InChI Key

IXCUTZUASDSIJO-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C

Synonyms

cannflavin, cannflavin A, cannflavin B

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C

Identification and Characterization:

  • Cannflavin B was first isolated and identified in 2008 from Cannabis sativa L. )

Biosynthesis:

  • The biosynthetic pathway of cannflavin B has been elucidated, identifying the enzymes involved in its production. )

Anti-cancer properties:

  • Studies have shown that a derivative of cannflavin B, FBL-03G, exhibits anti-cancer properties in preclinical models of pancreatic cancer.
  • It is important to remember that these are preclinical studies, and further research is needed to determine the safety and efficacy of cannflavin B or its derivatives in humans.

Other potential applications:

  • Some research suggests that cannflavin B may have other potential applications, such as anti-inflammatory or analgesic effects. However, these findings are preliminary and require further investigation. )

Cannflavin B is a prenylated flavonoid predominantly found in the Cannabis sativa plant. It is one of the two main cannflavins, the other being cannflavin A. Cannflavin B is characterized by its unique chemical structure, which includes a prenyl group that enhances its biological activity and cellular retention. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-inflammatory effects, which are significantly more potent than those of traditional non-steroidal anti-inflammatory drugs such as aspirin .

The biosynthesis of cannflavin B occurs through a series of enzymatic reactions in Cannabis sativa. Specifically, it involves the following steps:

  • Conversion of Luteolin to Chrysoeriol: An O-methyltransferase enzyme (CsOMT21) converts luteolin into chrysoeriol.
  • Prenylation Reaction: A prenyltransferase enzyme (CsPT3) catalyzes the addition of dimethylallyl diphosphate to chrysoeriol, resulting in the formation of cannflavin B .

This pathway represents a branch from the general flavonoid biosynthetic pathway, highlighting its uniqueness among flavonoids.

Cannflavin B exhibits several noteworthy biological activities:

  • Anti-inflammatory Properties: It inhibits the production of leukotrienes and prostaglandins, which are lipid mediators involved in inflammatory responses. Studies indicate that cannflavin B has up to 30 times more anti-inflammatory activity than aspirin .
  • Anticancer Effects: Cannflavin B has shown promise in suppressing cancer cell proliferation and inducing apoptosis in various cancer models, including pancreatic and breast cancer cells .
  • Neuroprotective Effects: Preliminary research suggests that cannflavin B may protect against amyloid beta-induced neurotoxicity, which is relevant for conditions like Alzheimer’s disease .

Cannflavin B can be synthesized through both natural extraction and chemical synthesis:

  • Natural Extraction: This involves extracting cannflavin B from Cannabis sativa using various solvents (e.g., ethanol, acetone) followed by purification techniques like high-performance liquid chromatography (HPLC) and silica gel chromatography .
  • Chemical Synthesis: Alternative methods include total synthesis approaches that replicate the natural biosynthetic pathway, allowing for the production of cannflavin B without relying solely on plant material .

Recent advancements in genome mining techniques have also facilitated more efficient extraction and purification methods for cannflavin B, making it more accessible for research and potential commercial applications .

Cannflavin B holds promise in various fields:

  • Pharmaceuticals: Due to its potent anti-inflammatory and analgesic properties, it may serve as a natural alternative to traditional pain relievers.
  • Nutraceuticals: Its antioxidant and neuroprotective properties make it a candidate for dietary supplements aimed at reducing inflammation and promoting brain health.
  • Cosmetics: The compound's protective effects against oxidative stress may be beneficial in skincare formulations targeting aging and skin damage .

Cannflavin B shares similarities with other flavonoids but is unique due to its specific prenylation pattern. Here are some comparable compounds:

CompoundStructure TypeKey PropertiesUnique Features
Cannflavin APrenylated FlavonoidAnti-inflammatoryGeranylated derivative of chrysoeriol
Isocannflavin BIsomer of Cannflavin BAnticancerPrenyl moiety attached at C-8 instead of C-6
LuteolinFlavoneAntioxidant, anti-inflammatoryPrecursor in the biosynthetic pathway
QuercetinFlavonoidAntioxidant, anti-inflammatoryCommonly found in many fruits and vegetables

Cannflavin B's unique chemical structure and its specific biosynthetic pathway set it apart from these similar compounds, particularly regarding its enhanced anti-inflammatory potency and potential therapeutic applications .

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

368.12598835 g/mol

Monoisotopic Mass

368.12598835 g/mol

Heavy Atom Count

27

UNII

KK2PPP6QRW

Wikipedia

Cannflavin B

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

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